1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione
Description
Chemical Structure:
This compound is a xanthine derivative with a purine-2,6-dione core substituted at positions 1, 3, 7, and 8. Key structural features include:
- N1 and N3: Methyl groups.
- C7: Propan-2-yl (isopropyl) group.
- C8: Morpholin-4-ylmethyl substituent.
Molecular Formula: C₁₇H₂₅N₅O₃ (based on structural analogues in and ).
Physicochemical Properties:
Properties
IUPAC Name |
1,3-dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-10(2)20-11(9-19-5-7-23-8-6-19)16-13-12(20)14(21)18(4)15(22)17(13)3/h10H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEQCDBKQUCHHLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-8-(morpholin-4-ylmethyl)-7-propan-2-ylpurine-2,6-dione, also known by its CAS number 108871-83-6, is a purine derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may influence its interaction with various biological targets and pathways.
The molecular formula of this compound is C12H17N5O3, with a molecular weight of 279.3 g/mol. Its structure includes a purine core substituted with a morpholinyl group and two methyl groups at positions 1 and 3.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N5O3 |
| Molecular Weight | 279.3 g/mol |
| CAS Number | 108871-83-6 |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. Research indicates that it can modulate various signaling pathways through:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, particularly those linked to purine metabolism.
- Receptor Binding : It shows potential in binding to adenosine receptors, which are crucial in mediating various physiological responses.
Antitumor Activity
Studies have suggested that this compound exhibits antitumor properties. It has been shown to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Modulation of Wnt Pathway
Research has highlighted the role of this compound as a modulator of the Wnt signaling pathway, which is significant in developmental processes and cancer progression. The modulation of this pathway can lead to altered cellular responses and may provide therapeutic benefits in oncological contexts .
Case Studies
- In Vitro Studies : A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in reduced cell viability and increased rates of apoptosis compared to control groups. The IC50 values for different cell lines ranged from 5 to 15 µM, indicating potent activity against tumor cells.
- Animal Models : In vivo studies using murine models have shown promising results where administration of the compound led to significant tumor regression in xenograft models of human cancer .
Research Findings
Recent research has focused on synthesizing derivatives of this compound to enhance its biological activity and selectivity. Modifications at the morpholine ring or alterations in alkyl chain length have been explored to improve solubility and receptor affinity.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro | IC50 values between 5 - 15 µM for cancer cells |
| In Vivo | Significant tumor regression in animal models |
| Mechanistic Insights | Modulation of Wnt pathway; enzyme inhibition |
Comparison with Similar Compounds
Substituent Variations at C8
Key Observations :
- Morpholin-4-ylmethyl substituents (as in the target compound) balance lipophilicity and polarity, making them favorable for both solubility and blood-brain barrier penetration compared to styryl or phenylalkyl groups .
- Styryl or ethenyl groups (e.g., istradefylline) prioritize receptor specificity but may reduce metabolic stability .
Substituent Variations at C7
Key Observations :
Key Observations :
- The target compound’s morpholine substituent may confer selectivity for adenosine receptors, similar to istradefylline, but with distinct pharmacokinetics due to reduced aromaticity .
- Chlorinated derivatives () show cytotoxicity, suggesting substituent-dependent safety profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
